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molecular formula C18H22O4 B8654654 3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione) CAS No. 93040-32-5

3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)

Cat. No. B8654654
M. Wt: 302.4 g/mol
InChI Key: FZHMKLSLKYTDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048982B2

Procedure details

17.0 g (0.15 mol) of t-butokypotassium was added to 20 mL of t-butylalcohol, and then dissolved by agitating for 30 minutes under refluxing. In the above solution, under refluxing, 22.9 g (0.23 mol) of acetylacetone was dropped for 10 minutes, and then agitated for 2 hours. Thereafter, under refluxing, 20.2 g (0.08 mol) of 1,3-bis(bromomethyl)benzene was added for 30 minutes, and then agitated for 1 hour. Thereafter, under refluxing, 3.0 g (0.02 mol) of potassium iodide was added, and then agitated for 4 hours. After the completion of the agitation, the solution was cooled down to a room temperature, added with 100 mL of water, and 100 mL of diethylether, strongly agitated, and then an organic layer was separated from a water layer. The organic layer was washed twice with 100 mL of saturated aqueous salt solution, and then the organic layer was dried with anhydrous sodium sulfate, concentrated by removing the solvent and excess amount of acetylacetone under a reduced pressure to obtain a light-yellow oily crude product. The crude product was purified with a silica gel column chromatography to obtain a white solid (yield in amount 3.5 g, yield in ratio 15.1%)
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])C.[C:6]([CH2:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].Br[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21]Br)[CH:16]=1.[I-].[K+].[CH2:25]([O:27]CC)[CH3:26]>O>[C:17]1([CH2:21][CH:3]([C:25](=[O:27])[CH3:26])[C:1](=[O:5])[CH3:4])[CH:18]=[CH:19][CH:20]=[C:15]([CH2:14][CH:9]([C:10](=[O:12])[CH3:11])[C:6](=[O:8])[CH3:7])[CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
22.9 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)CBr
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by agitating for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
In the above solution, under refluxing
STIRRING
Type
STIRRING
Details
agitated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, under refluxing
STIRRING
Type
STIRRING
Details
agitated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, under refluxing
STIRRING
Type
STIRRING
Details
agitated for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
strongly agitated
CUSTOM
Type
CUSTOM
Details
an organic layer was separated from a water layer
WASH
Type
WASH
Details
The organic layer was washed twice with 100 mL of saturated aqueous salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
by removing the solvent and excess amount of acetylacetone under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC(=CC=C1)CC(C(C)=O)C(C)=O)CC(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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